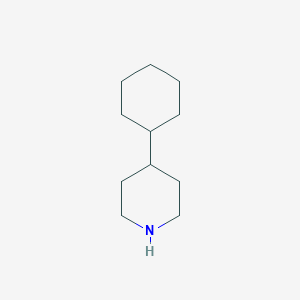

4-Cyclohexylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSCLNJCVFZWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329829 | |

| Record name | 4-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-73-2 | |

| Record name | 4-Cyclohexylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyclohexylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyclohexylpiperidine CAS number and properties

An In-depth Technical Guide to 4-Cyclohexylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in pharmaceutical development and neuroscience research. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its role as a precursor to pharmacologically active compounds.

Chemical Identity and Properties

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique structure, featuring a piperidine ring attached to a cyclohexyl group, makes it a valuable intermediate in medicinal chemistry.

CAS Number: 14446-73-2[1][2][3] Molecular Formula: C₁₁H₂₁N[1][2][3] IUPAC Name: this compound[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 167.29 g/mol | [1][2][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 75-78 °C | [2] |

| Boiling Point | 248.8 ± 8.0 °C (Predicted) | [2] |

| Density | 0.916 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.45 ± 0.10 (Predicted) | [1][2] |

| Purity | ≥ 95% (as commonly supplied) | [4] |

A hydrochloride salt version (this compound HCl, CAS: 60601-62-9) is also commonly used and is noted for its stability and favorable solubility profile.[5][6]

Synthesis and Experimental Protocols

While specific, detailed synthetic protocols for this compound are not extensively published in primary literature, its structure lends itself to common organic synthesis techniques. A plausible and widely applicable method is the catalytic hydrogenation of 4-phenylpyridine.

General Synthesis Workflow: Catalytic Hydrogenation

This workflow outlines the reduction of 4-phenylpyridine to produce this compound. This two-step reduction first saturates the phenyl ring and then the pyridine ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine

Objective: To synthesize this compound via the complete reduction of 4-phenylpyridine.

Materials:

-

4-Phenylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C)

-

Ruthenium on carbon (Ru/C) or Raney Nickel

-

Hydrogen gas (H₂)

-

Glacial Acetic Acid

-

Ethanol

-

Ammonia solution

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard glassware for filtration and purification

Methodology:

-

Step 1: Phenyl Ring Reduction:

-

In a high-pressure reaction vessel, dissolve 4-phenylpyridine in glacial acetic acid.

-

Add the first hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture (e.g., to 50-80 °C) and agitate until hydrogen uptake ceases, indicating the saturation of the phenyl ring to form 4-cyclohexylpyridine.

-

Cool the reaction, vent the hydrogen, and filter to remove the catalyst. The filtrate contains the intermediate.

-

-

Step 2: Pyridine Ring Reduction:

-

Neutralize the acidic solution from Step 1 and extract the 4-cyclohexylpyridine intermediate.

-

Dissolve the intermediate in a suitable solvent such as ethanol containing ammonia.

-

Add the second, more robust catalyst (e.g., 5 mol% Ru/C or a slurry of Raney Nickel).

-

Return the mixture to the hydrogenation apparatus and subject it to more forcing conditions (higher pressure and temperature, e.g., >1000 psi and >100 °C) to reduce the pyridine ring.

-

Monitor the reaction by TLC or GC-MS until completion.

-

-

Purification:

-

After the reaction is complete, cool the vessel, vent, and carefully filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound as a white solid.

-

Spectroscopic Analysis

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the protons on the cyclohexyl and piperidine rings. A broad singlet corresponding to the N-H proton of the piperidine ring would also be present, which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the two rings. The number of signals will depend on the symmetry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. A key feature is the N-H stretching band in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 167, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would involve the loss of alkyl fragments from the rings.

Applications in Drug Development and Mechanism of Action

This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and psychoactive compounds.[5] Its structural motif is found in analogues of Phencyclidine (PCP), a well-known dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist and dopamine reuptake inhibitor.[7][8]

Research into derivatives like 4'-fluoro-PCP (4'-F-PCP) has elucidated the downstream signaling pathways associated with their abuse potential. These compounds enhance dopaminergic (DAergic) neurotransmission in the brain's reward centers, such as the nucleus accumbens (NAc).[9]

Dopaminergic Signaling Pathway

The diagram below illustrates the proposed mechanism by which PCP-like molecules, derived from precursors like this compound, modulate dopaminergic signaling. By inhibiting the dopamine transporter (DAT), these compounds increase synaptic dopamine levels, leading to the activation of downstream signaling cascades that are linked to their rewarding and reinforcing effects.[9]

Safety and Handling

As with all chemical reagents, this compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Hazards: While specific data for this compound is limited, related piperidine compounds are classified as irritants and may be harmful if swallowed or inhaled.[2][11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its utility as a synthetic intermediate for potent, biologically active molecules underscores its importance in the ongoing development of novel therapeutics for neurological and inflammatory disorders. A thorough understanding of its properties, synthesis, and the biological pathways it can influence is crucial for leveraging its full potential in research and drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C11H21N | CID 424240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14446-73-2 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Phencyclidine - Wikipedia [en.wikipedia.org]

- 8. Reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Cyclohexylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Cyclohexylpiperidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and its derivatives. Due to the limited availability of publicly accessible, complete experimental datasets for this compound, data from closely related compounds and predicted spectra are included for comparative purposes and are duly noted.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | N/A | Data not available | N/A | N/A |

| Piperidine (reference) | CDCl₃ | 2.79, 2.04, 1.58-1.46 | m, m, m | CH₂, CH₂, CH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | N/A | Data not available |

| Piperidine (reference) | Neat | 47.9, 27.3, 25.1 |

Note: The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, acquired on a Bruker WM-360 instrument. However, the specific chemical shift values are not provided in the publicly accessible data.[1]

Table 3: IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| This compound | Vapor Phase | Data mentioned as available, but specific peaks not listed.[1] | N/A |

| Secondary Amines (general) | N/A | 3350-3310 (weak) | N-H stretch |

| 1650-1580 (weak) | N-H bend | ||

| 1250-1020 (medium) | C-N stretch (aliphatic) |

Note: As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹.[2][3] Primary amines show two bands in this region, while secondary amines typically show a single, weaker band.[3][4] The C-N stretching for aliphatic amines is typically observed between 1250-1020 cm⁻¹.[3][4]

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | m/z | Relative Intensity | Assignment |

| This compound Hydrochloride (Predicted) | ESI | 168.17468 | N/A | [M+H]⁺ |

| 190.15662 | N/A | [M+Na]⁺ | ||

| 166.16012 | N/A | [M-H]⁻ | ||

| 167.16685 | N/A | [M]⁺ |

Note: The predicted mass spectrometry data for the hydrochloride salt of this compound suggests the protonated molecule [M+H]⁺ would be observed at an m/z of 168.17468.[5] The molecular ion [M]⁺ for the free base would have an m/z of 167.1674.[5] Fragmentation of cyclic alkanes in mass spectrometry often involves the loss of small neutral molecules like ethene.[6]

Experimental Protocols

The following are detailed methodologies for obtaining NMR, IR, and MS spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Weigh 5-25 mg of the solid sample for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.

-

To ensure a homogeneous solution, gently agitate or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

¹H NMR Spectroscopy - Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a qualitative spectrum, 8-16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID) and process the data using Fourier transformation.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy - Data Acquisition:

-

Follow the same initial steps as for ¹H NMR (insertion, locking, and shimming).

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio.

-

Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Acquire and process the data similarly to ¹H NMR.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - Solid Probe Analysis:

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Introduce the probe into the ion source of the mass spectrometer, which is under high vacuum.

-

Gently heat the probe to volatilize the sample directly into the ion source.

-

The vaporized molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound | C11H21N | CID 424240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]

- 6. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

An In-depth Technical Guide to the Synthesis of 4-Cyclohexylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 4-cyclohexylpiperidine, a valuable building block in pharmaceutical development. The document details established synthetic routes, including catalytic hydrogenation and reductive amination, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound can be approached through two principal routes: the catalytic hydrogenation of a pyridine precursor and the reductive amination of a carbonyl compound. Each pathway offers distinct advantages and involves specific reaction conditions and catalysts.

Catalytic Hydrogenation of 4-Cyclohexylpyridine

This is a direct and efficient method for the synthesis of this compound, involving the saturation of the pyridine ring of the 4-cyclohexylpyridine precursor. The reaction is typically carried out using a heterogeneous catalyst under a hydrogen atmosphere.

Mechanism: The catalytic hydrogenation of the pyridine ring proceeds via a series of steps on the surface of a metal catalyst. The pyridine ring is adsorbed onto the catalyst surface, and hydrogen atoms are added in a stepwise manner, leading to the fully saturated piperidine ring.

An In-depth Technical Guide to the Solubility of 4-Cyclohexylpiperidine in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Cyclohexylpiperidine in a range of common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this guide offers a qualitative assessment based on fundamental principles of chemical solubility, alongside a detailed experimental protocol for determining solubility in the laboratory.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound is a molecule with a polar secondary amine group capable of hydrogen bonding, and a nonpolar cyclohexyl substituent. This amphiphilic nature dictates its solubility in various organic solvents. The parent compound, piperidine, is highly soluble in water and a variety of organic solvents like alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents such as hexane. The addition of the nonpolar cyclohexyl group to the piperidine ring in this compound is expected to decrease its polarity compared to piperidine, thereby influencing its solubility profile.

The following table provides a predicted qualitative solubility of this compound in a range of organic solvents, categorized by their polarity.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar amine group of this compound can form strong hydrogen bonds with the hydroxyl groups of protic solvents, leading to good solvation. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for effective solvation of the polar amine portion of the molecule. The nonpolar cyclohexyl group may slightly limit solubility compared to more polar solutes. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate | These solvents have a moderate dielectric constant and can engage in dipole-dipole interactions. They are expected to effectively solvate both the polar and nonpolar parts of the this compound molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of these solvents can induce dipole interactions and their overall nonpolar character is compatible with the cyclohexyl group. However, the polar amine group will limit high solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The lack of polarity in these solvents makes them poor solvents for the polar amine group of this compound, leading to weak solute-solvent interactions and consequently low solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the working range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Perform the analysis in triplicate to ensure accuracy and precision.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For specific applications, it is highly recommended to determine the quantitative solubility in the solvent system of interest using the described protocol.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Cyclohexylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylpiperidine hydrochloride is a chemical compound utilized as a building block in the synthesis of various pharmaceutical agents.[1] Its molecular structure influences its physical and chemical properties, which in turn affect its efficacy and formulation as a drug. Crystal structure analysis through single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound hydrochloride. While a specific, publicly available crystal structure for this compound was not identified in the literature at the time of this writing, this document outlines the standard experimental protocols and data presentation expected for such an analysis, serving as a valuable resource for researchers in the field.

Hypothetical Crystallographic Data

The following table summarizes a representative set of crystallographic data that could be expected from a single-crystal X-ray diffraction analysis of this compound hydrochloride. This data is illustrative and serves as a template for the presentation of actual experimental results.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₂₂ClN |

| Formula Weight | 203.75 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1203.4(8) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.125 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 448 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| 2θ range for data collection (°) | 4.0 to 55.0 |

| Reflections collected | 8543 |

| Independent reflections | 2489 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2489 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.21 |

Experimental Protocols

Synthesis and Crystallization of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the hydrogenation of 4-cyclohexylpyridine, followed by treatment with hydrochloric acid.

Synthesis:

-

4-cyclohexylpyridine is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

-

The mixture is subjected to hydrogenation at elevated pressure and temperature until the reaction is complete.

-

The catalyst is removed by filtration.

-

A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to the filtrate.

-

The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a cold solvent, and dried under a vacuum.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of ethanol and water) is prepared. The solution is loosely covered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a specific temperature (commonly 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction images at different crystal orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The data is then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods or Patterson synthesis to determine the initial positions of the atoms. This is typically performed using software such as SHELXT or SIR.

-

Structure Refinement: The initial atomic model is refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is continued until the R-factor converges to a minimum value. Common software for refinement includes SHELXL and Olex2.

Visualizations

The following diagrams illustrate the general workflow for crystal structure analysis and the molecular structure of the target compound.

Caption: Workflow for the crystal structure analysis of a small molecule.

Caption: 2D representation of this compound hydrochloride.

Conclusion

The crystal structure analysis of this compound hydrochloride, as outlined in this guide, is a critical step in its characterization as a pharmaceutical intermediate. A detailed understanding of its three-dimensional structure provides invaluable information on its conformation, stereochemistry, and intermolecular interactions. This knowledge is essential for understanding its structure-activity relationship, predicting its physicochemical properties, and ensuring the quality and consistency of the final active pharmaceutical ingredient. The methodologies described herein represent the standard approach for obtaining high-quality crystallographic data for small organic molecules.

References

Quantum Mechanical Insights into the Conformational Landscape of 4-Cyclohexylpiperidine

A Technical Guide for Researchers and Drug Development Professionals

The conformational flexibility of the piperidine ring and its substituents is a critical determinant of the biological activity of many pharmaceutical compounds. For molecules such as 4-Cyclohexylpiperidine, a comprehensive understanding of the conformational preferences, particularly the equilibrium between the axial and equatorial forms, is paramount for rational drug design and development. This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the conformational energetics of this compound, supported by established experimental validation techniques.

Introduction to the Conformational Isomerism of this compound

The this compound molecule is characterized by two saturated six-membered rings, both of which predominantly adopt a chair conformation to minimize angular and torsional strain.[1] The linkage between these two rings introduces a critical conformational question: does the cyclohexyl group at the 4-position of the piperidine ring prefer an axial or an equatorial orientation? This preference is governed by a delicate balance of steric and electronic effects.

The two primary chair conformers of this compound are in a constant state of equilibrium through a process known as ring flipping. In one conformer, the cyclohexyl group occupies an axial position, while in the other, it is situated in an equatorial position. The relative stability of these two conformers dictates the conformational landscape of the molecule and, consequently, its interaction with biological targets.

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical (QM) methods offer a powerful in silico approach to accurately predict the geometric and energetic properties of molecular conformers.[2][3] Density Functional Theory (DFT) is a widely employed QM method that provides a good balance between computational cost and accuracy for systems of this size.[4][5]

Computational Methodology

A typical computational workflow for the conformational analysis of this compound involves the following steps:

-

Initial Structure Generation: The axial and equatorial conformers of this compound are built using molecular modeling software.

-

Geometry Optimization: The geometries of both conformers are optimized to find the minimum energy structures. This is commonly performed using a DFT functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one for higher accuracy.[6][7]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: To model the behavior in a biological environment, the influence of a solvent (typically water) can be included using implicit solvation models like the Polarizable Continuum Model (PCM).[8]

The following diagram illustrates the computational workflow for determining the relative stability of the this compound conformers.

Quantitative Conformational Energy Analysis

The primary output of these quantum mechanical calculations is the relative energy difference (ΔE) or the relative Gibbs free energy difference (ΔG) between the axial and equatorial conformers. Generally, for substituted cyclohexanes and piperidines, the equatorial conformer is favored due to the avoidance of destabilizing 1,3-diaxial interactions present in the axial conformer.[9][10]

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Equatorial | B3LYP/6-31G(d) | 0.00 | 0.00 |

| Axial | B3LYP/6-31G(d) | Value > 0 | Value > 0 |

Note: The actual energy difference would need to be calculated, but it is strongly predicted that the axial conformer will have a higher energy.

The following diagram depicts the conformational equilibrium between the axial and equatorial forms of this compound.

Experimental Validation

Computational predictions of conformational preferences are ideally validated by experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying conformational equilibria in solution.[1][6]

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

1H and 13C NMR Spectra Acquisition: Standard one-dimensional 1H and 13C NMR spectra are recorded. The chemical shifts and coupling constants of the protons on the piperidine ring, particularly the proton at C4, are sensitive to the conformation.

-

Low-Temperature NMR: To slow down the rate of ring flipping and potentially observe the individual conformers, NMR spectra can be recorded at low temperatures.[11]

-

NOESY/ROESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions that are characteristic of either the axial or equatorial conformer.

-

Data Analysis: The relative populations of the conformers can be determined from the integration of signals in the low-temperature spectra or by analyzing the coupling constants at room temperature. The Gibbs free energy difference can then be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant.[9]

Conclusion

Quantum mechanical calculations, particularly DFT, provide a robust framework for predicting and understanding the conformational preferences of this compound. The consistent finding across related systems is a strong preference for the equatorial conformer, which minimizes steric strain. These computational models, when used in conjunction with experimental validation techniques like NMR spectroscopy, offer a comprehensive picture of the conformational landscape. For researchers in drug development, this knowledge is invaluable for designing molecules with optimal three-dimensional structures for target binding and desired pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fiveable.me [fiveable.me]

- 11. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 4-Cyclohexylpiperidine synthesis

An In-depth Technical Guide to the Synthesis of 4-Cyclohexylpiperidine: Discovery and Historical Core

This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, a key building block for pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the primary synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols for key methodologies.

Introduction and Historical Context

The piperidine moiety is a fundamental structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader history of piperidine synthesis. The most established and widely utilized method for preparing substituted piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. Systematic studies on the catalytic hydrogenation of pyridine date back to 1928, with the use of PtO₂ (Adam's catalyst).[1] The synthesis of this compound is a direct extension of this foundational work, typically achieved through the complete saturation of 4-phenylpyridine or the reduction of 4-cyclohexylpyridine.

Primary Synthetic Methodologies

The synthesis of this compound can be approached through several key pathways. The most prevalent and well-documented method is the catalytic hydrogenation of 4-phenylpyridine. Alternative routes, including reductive amination and Grignard reactions, offer additional synthetic strategies.

Catalytic Hydrogenation of 4-Phenylpyridine

The catalytic hydrogenation of 4-phenylpyridine is a versatile reaction that can yield three main products: 4-phenylpiperidine, 4-cyclohexylpyridine, and the fully saturated this compound. The selectivity towards this compound is achieved through exhaustive hydrogenation, where both the pyridine and phenyl rings are reduced.

Caption: Reaction pathways in the hydrogenation of 4-phenylpyridine.

The choice of catalyst and reaction conditions significantly influences the conversion and selectivity of the hydrogenation process. While many studies aim to selectively produce 4-phenylpiperidine, forcing conditions can favor the formation of this compound.[1]

| Catalyst | Conversion of 4-Phenylpyridine (%) | Selectivity for 4-Phenylpiperidine (%) | Selectivity for 4-Cyclohexylpyridine (%) | Selectivity for this compound (%) | Conditions | Reference |

| 5 wt% Rh/C | 40 | 85 | 6 | 9 | 2 h reaction time | [1] |

| 5 wt% Rh/C | 50 | - | - | - | 4 h reaction time | [1] |

| 10 wt% Pd/C | 95 | 75 | 22 | 3 | 0.5 M substrate in MiBC, 80 °C, 30 bar H₂, 24 h | [2] |

Note: The primary goal of the cited studies was often the selective synthesis of 4-phenylpiperidine; therefore, conditions were optimized to minimize the production of this compound.

This protocol is adapted from the hydrogenation of 4-phenylpyridine.[1]

Materials:

-

4-Phenylpyridine

-

Supported noble metal catalyst (e.g., 10 wt% Pd/C)

-

Solvent (e.g., Ethyl Acetate - EtOAc)

-

High-pressure autoclave with a magnetic stirrer

-

Hydrogen gas source

Procedure:

-

Weigh 4-phenylpyridine (1.00 mmol) and the chosen catalyst (e.g., 10 wt% Pd/C, 0.01 eq. of metal) into a glass inlet for the autoclave.

-

Add the solvent (2.0 mL) to the inlet.

-

Place the inlet in the 10 mL autoclave and seal it.

-

Purge the autoclave with hydrogen gas to remove air.

-

Pressurize the autoclave to the desired pressure (e.g., 30 bar) with hydrogen.

-

Place the autoclave into a pre-heated heating cone at the desired reaction temperature (e.g., 80-110 °C) and begin stirring.

-

Maintain the reaction for a sufficient duration to ensure complete hydrogenation (this may require monitoring and optimization, potentially longer than 24 hours to achieve high yields of the fully saturated product).

-

After the reaction, cool the autoclave in an ice water bath.

-

Carefully release the pressure.

-

The catalyst can be removed by filtration, and the solvent evaporated under reduced pressure to yield the crude product.

-

The product can be purified by standard methods such as distillation or chromatography.

Caption: Generalized workflow for batch catalytic hydrogenation.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[3] this compound could plausibly be synthesized via the reductive amination of 4-piperidone with cyclohexylamine or cyclohexanone with 4-aminopiperidine. This method involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Caption: Plausible reductive amination route to this compound.

Materials:

-

4-Piperidone

-

Cyclohexylamine

-

Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN or sodium triacetoxyborohydride - NaBH(OAc)₃)[4]

-

Solvent (e.g., methanol, dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve 4-piperidone (1 equivalent) and cyclohexylamine (1-1.2 equivalents) in the chosen solvent.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).

-

Add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction carefully with water or a dilute acid/base solution as appropriate for the reducing agent used.

-

Extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the residue.

Grignard Reaction

Another potential synthetic route involves the reaction of a cyclohexyl Grignard reagent with a suitable 4-substituted pyridine, such as 4-chloropyridine or 4-methoxypyridine, followed by reduction of the resulting 4-cyclohexylpyridine.

Caption: Plausible Grignard reaction route to this compound.

Part 1: Synthesis of 4-Cyclohexylpyridine

-

Prepare the cyclohexylmagnesium halide Grignard reagent from a cyclohexyl halide and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

In a separate flask, dissolve a 4-halopyridine (e.g., 4-chloropyridine) in an anhydrous ether solvent.

-

Slowly add the Grignard reagent to the 4-halopyridine solution at a controlled temperature (e.g., 0 °C to room temperature).

-

After the addition is complete, stir the reaction mixture until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic phase, and purify to isolate 4-cyclohexylpyridine.

Part 2: Reduction of 4-Cyclohexylpyridine

-

The resulting 4-cyclohexylpyridine can then be reduced to this compound using a catalytic hydrogenation protocol similar to the one described in section 2.1.

Biological Activity and Signaling Pathways

Currently, this compound is primarily recognized as a synthetic intermediate and building block in medicinal chemistry. There is a lack of substantial literature describing specific biological activities or its direct involvement in cellular signaling pathways. Its structural analogs, however, such as phencyclidine (PCP), are well-known for their potent effects on the central nervous system, primarily acting as non-competitive NMDA receptor antagonists.[5] Derivatives of this compound have been investigated for their potential as dopamine reuptake inhibitors and for their binding to sigma receptors.[6] Any significant biological effect of a larger molecule containing the this compound scaffold would be determined by the overall structure and its interaction with specific biological targets.

Conclusion

The synthesis of this compound is a well-established process, with catalytic hydrogenation of 4-phenylpyridine being the most thoroughly documented method. This route allows for the production of the target molecule, although reaction conditions must be carefully controlled to ensure complete saturation of both aromatic rings. Alternative methods, such as reductive amination and Grignard reactions, provide viable, albeit less documented, pathways to this valuable synthetic intermediate. The continued importance of the piperidine scaffold in drug discovery ensures that robust and efficient syntheses of derivatives like this compound will remain a focus of chemical research.

References

- 1. d-nb.info [d-nb.info]

- 2. akjournals.com [akjournals.com]

- 3. jocpr.com [jocpr.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phencyclidine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 4-Cyclohexylpiperidine and its Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexylpiperidine is a saturated heterocyclic amine with a molecular formula of C₁₁H₂₁N. Its structure, consisting of a piperidine ring substituted with a cyclohexyl group at the 4-position, makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of the thermochemical properties of this compound and its salts is crucial for drug development, process chemistry, and safety assessment. These properties, including enthalpy of formation, heat capacity, and Gibbs free energy of formation, govern the stability, reactivity, and phase behavior of the compound.

This technical guide summarizes the available thermochemical data for closely related compounds, details the experimental and computational methods used to obtain such data, and provides a basis for estimating the properties of this compound.

Thermochemical Data of Analogous Compounds

To provide a comparative framework, this section presents thermochemical data for piperidine and its simple alkyl derivatives. These compounds share the core piperidine ring and offer insights into the energetic contributions of substituents.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Molar Heat Capacity (Cp), and Molar Entropy (S°) of Piperidine and Related Compounds at 298.15 K

| Compound | Formula | State | ΔfH° (kJ/mol) | Cp (J/mol·K) | S° (J/mol·K) |

| Piperidine | C₅H₁₁N | liquid | -87.0 ± 0.7 | 179.9 | 231.4 |

| gas | -46.2 ± 0.8 | 125.7 | 334.3 | ||

| 1-Methylpiperidine | C₆H₁₃N | liquid | -115.5 ± 1.0 | - | - |

| gas | -78.7 ± 1.1 | - | - | ||

| 4-Methylpiperidine | C₆H₁₃N | liquid | -123.5 ± 1.5[1] | - | - |

| gas | -82.9 ± 1.7[1] | - | - | ||

| Cyclohexylamine | C₆H₁₃N | liquid | -119.7 ± 1.3 | - | - |

| gas | -75.3 ± 1.4 | - | - |

Note: Data for piperidine and its methyl derivatives are sourced from the NIST WebBook and cited literature. The absence of data for this compound is notable.

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical data is primarily achieved through calorimetric techniques. The following are detailed methodologies applicable to the study of this compound and its salts.

3.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the standard enthalpy of combustion (ΔcH°).

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

-

Apparatus: A bomb calorimeter, typically of the isoperibol type, is used. This consists of the sealed bomb, a water-filled bucket, a stirrer, a temperature sensor (e.g., a platinum resistance thermometer), and an insulating jacket.

-

Procedure:

-

A pellet of the sample (or a liquid sample in a capsule) is placed in a crucible inside the bomb.

-

A fuse wire is connected to ignition electrodes and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen (typically to 30 atm).

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat capacity of the calorimeter is determined from the calibration experiment. The heat released by the combustion of the sample is then calculated from the temperature rise of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's law.

3.2. Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is employed to measure the heat capacity (Cp) of a substance as a function of temperature.

-

Principle: A known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions where no heat is exchanged with the surroundings (adiabatically).

-

Apparatus: An adiabatic calorimeter consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell at all times, thereby preventing heat loss.

-

Procedure:

-

The sample is sealed in the calorimeter cell.

-

The cell is cooled to the starting temperature (often near absolute zero).

-

A known amount of electrical energy is supplied to a heater within the cell, causing a small increase in temperature.

-

The temperature is allowed to equilibrate, and the final temperature is recorded.

-

This process is repeated in small increments over the desired temperature range.

-

-

Data Analysis: The heat capacity at each temperature is calculated by dividing the amount of heat supplied by the measured temperature rise.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

4.1. Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can be used to calculate the electronic energy of a molecule. From this, thermochemical properties can be derived.

-

Methodology:

-

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

-

Isodesmic Reactions: To improve accuracy, the calculated energies are often used in conjunction with isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. By using well-characterized reference compounds in the reaction, errors in the calculations tend to cancel out, leading to more reliable predictions of the enthalpy of formation. A potential isodesmic reaction for this compound is shown in the diagram below.

-

Visualizations

5.1. Experimental Workflow for Combustion Calorimetry

References

Physicochemical Profiling of 4-Cyclohexylpiperidine: A Technical Guide to Predicted pKa and XlogP

For Immediate Release

This technical guide provides an in-depth analysis of the predicted acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (XlogP) for the compound 4-Cyclohexylpiperidine. These parameters are critical in early-stage drug discovery and development for predicting the pharmacokinetic and pharmacodynamic behavior of molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a summary of predicted values, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Executive Summary

This compound is a saturated heterocyclic compound. Understanding its physicochemical properties, such as lipophilicity and ionization state at physiological pH, is fundamental to assessing its potential as a drug candidate. Lipophilicity, estimated by XlogP, influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes. The pKa value determines the degree of ionization of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding. This guide presents computationally predicted values for these properties and outlines the standard methodologies used for their experimental verification.

Predicted Physicochemical Properties

Computational models provide rapid, cost-effective estimations of molecular properties. The predicted pKa and XlogP values for this compound are summarized below. These values are derived from established algorithms and extensive databases of chemical structures.

| Parameter | Predicted Value | Source / Method |

| pKa | ~10.45 ± 0.10 | Based on the predicted value for the isomeric 3-Cyclohexylpiperidine. |

| XlogP | 3.3 | Computed by XLogP3 3.0 (PubChem release 2025.04.14).[1] |

Methodologies for Experimental Determination

While computational predictions are valuable, experimental verification is the gold standard. The following sections detail the standard protocols for determining pKa and the partition coefficient (LogP), the experimental equivalent of XlogP.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[2][3] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.

Protocol:

-

Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the experiment, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.[4][5]

-

Acidification: Since this compound is a base, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of approximately 1.8-2.0. This ensures the piperidine nitrogen is fully protonated.[4]

-

Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) in small, precise volumes.[5]

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the curve, which can be precisely located by finding the inflection point on the first derivative of the curve.[3]

-

Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[4]

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.[3][6]

Protocol:

-

Phase Pre-saturation: Prepare a biphasic system by mixing n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Shake the mixture vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.

-

Sample Addition: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble). Alternatively, a concentrated stock solution can be added.

-

Partitioning: Combine known volumes of the pre-saturated n-octanol and aqueous phases in a separation funnel or vial. Add the compound solution.

-

Equilibration: Shake the mixture for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[7] The vessel should be gently agitated to avoid emulsion formation.[8]

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.[7]

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Workflows and Relationships

To further clarify these concepts for drug development professionals, the following diagrams illustrate the key relationships and experimental workflows.

Relationship Between Key Physicochemical Parameters

The interplay between a compound's ionization state (pKa), the environmental pH, and its lipophilicity (LogP and LogD) is crucial for predicting its behavior in the body. LogP describes the lipophilicity of the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all species (ionized and neutral).[10][11]

Caption: Logical relationship between pKa, LogP, pH, and LogD.

Experimental Workflow for pKa Determination

The following diagram outlines the sequential steps involved in determining pKa via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Workflow for LogP Determination

This diagram illustrates the standard procedure for the shake-flask method to determine the LogP value.

Caption: Workflow for LogP determination by the shake-flask method.

References

- 1. mdpi.com [mdpi.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

Initial Biological Activity Screening of 4-Cyclohexylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexylpiperidine is a versatile chemical scaffold that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its derivatives have shown significant activity at various biological targets, including central nervous system (CNS) receptors and enzymes, indicating its potential as a privileged structure in drug discovery. This technical guide outlines a comprehensive strategy for the initial biological activity screening of this compound to elucidate its intrinsic pharmacological profile. The proposed screening cascade is based on the known activities of its derivatives and is designed to identify potential lead compounds for the development of novel therapeutics for neurological disorders, pain management, and inflammation.[1]

Introduction

The piperidine ring is a ubiquitous feature in many natural products and synthetic pharmaceuticals, valued for its ability to interact with a variety of biological targets. The addition of a cyclohexyl group at the 4-position of the piperidine ring creates a lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. While numerous derivatives of this compound have been synthesized and evaluated for their biological activities, a systematic initial screening of the parent compound is essential to establish a baseline pharmacological profile. This guide provides a structured approach to this initial screening, focusing on key targets implicated in the activity of its derivatives.

Proposed Screening Cascade

The initial biological activity screening of this compound should be conducted in a tiered approach, starting with broad-based primary screens to identify potential areas of activity, followed by more specific secondary and functional assays to confirm and characterize these activities.

Primary Screening

The primary screening phase aims to assess the interaction of this compound with a panel of receptors and enzymes known to be modulated by its derivatives.

-

Receptor Binding Assays:

-

CNS Receptors: Given the prevalence of this compound derivatives with psychoactive properties, initial screening should target key CNS receptors. These include NMDA, opioid, muscarinic, and sigma receptors.[2]

-

Ion Channels: Derivatives of piperidine have been shown to interact with ion channels. Therefore, screening against T-type calcium channels is recommended.[3]

-

-

Enzyme Inhibition Assays:

Secondary and Functional Screening

Compounds showing significant activity in primary screens should be advanced to secondary and functional assays to confirm their mechanism of action and assess their functional effects.

-

Functional Assays:

-

For active compounds at G-protein coupled receptors (GPCRs) like opioid and muscarinic receptors, functional assays such as GTPγS binding or second messenger (e.g., cAMP) assays should be performed to determine agonist or antagonist activity.

-

For ion channels like NMDA receptors and T-type calcium channels, electrophysiological techniques such as patch-clamp assays are crucial to characterize the modulatory effects.[6][7]

-

-

Cell-Based Assays:

-

Cell-based assays can provide insights into the compound's activity in a more physiological context. For example, cell viability assays in neuronal cell lines can assess potential neuroprotective or neurotoxic effects.

-

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Receptor Binding Assays

This assay measures the ability of a test compound to displace the radiolabeled NMDA receptor channel blocker [³H]MK-801.[8][9]

-

Materials:

-

Rat brain membranes (cortex and hippocampus)

-

[³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM unlabeled MK-801

-

Test compound (this compound)

-

-

Procedure:

-

Incubate rat brain membranes (100-200 µg protein) with varying concentrations of the test compound and a fixed concentration of [³H]MK-801 (e.g., 1-5 nM) in the assay buffer.

-

To determine non-specific binding, a parallel set of tubes containing 10 µM unlabeled MK-801 is included.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay determines the affinity of a test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors using selective radioligands.[2][10]

-

Materials:

-

Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK293 cells)

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69593 (for κ)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Naloxone

-

-

Procedure:

-

Follow a similar procedure to the NMDA receptor binding assay, incubating the membranes with the test compound and the respective radioligand.

-

Incubate for 60 minutes at 25°C.

-

Terminate by filtration and measure radioactivity.

-

-

Data Analysis:

-

Calculate IC₅₀ and Ki values as described for the NMDA receptor assay.

-

This assay assesses the affinity for muscarinic acetylcholine receptors using the antagonist radioligand [³H]Quinuclidinyl benzilate.

-

Materials:

-

Rat brain membranes (cortex)

-

[³H]QNB (specific activity ~30-60 Ci/mmol)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

-

Non-specific binding control: 1 µM Atropine

-

-

Procedure:

-

Incubate membranes with the test compound and [³H]QNB (e.g., 0.1-1 nM).

-

Incubate for 60 minutes at 37°C.

-

Terminate by filtration and measure radioactivity.

-

-

Data Analysis:

-

Calculate IC₅₀ and Ki values.

-

These assays determine the affinity for sigma-1 and sigma-2 receptors using selective radioligands.[11]

-

Materials:

-

Sigma-1: Guinea pig brain membranes; Radioligand: --INVALID-LINK---Pentazocine

-

Sigma-2: Rat liver membranes; Radioligand: [³H]DTG in the presence of 100 nM (+)-pentazocine to mask sigma-1 sites.[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Haloperidol

-

-

Procedure:

-

Incubate membranes with the test compound and the respective radioligand.

-

Incubate for 120 minutes at 25°C.

-

Terminate by filtration and measure radioactivity.

-

-

Data Analysis:

-

Calculate IC₅₀ and Ki values.

-

Enzyme Inhibition Assays

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[1]

-

Materials:

-

Recombinant human MAO-A and MAO-B

-

Substrates: p-Tyramine (for MAO-A) and Benzylamine (for MAO-B)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

-

Procedure:

-

In a 96-well plate, add the test compound, MAO enzyme, HRP, and Amplex® Red.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction.

-

Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

-

This colorimetric assay measures the inhibition of AChE activity.[3]

-

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 50 mM Phosphate Buffer, pH 8.0

-

Positive control: Donepezil or Tacrine

-

-

Procedure:

-

In a 96-well plate, add the test compound, AChE, and DTNB.

-

Initiate the reaction by adding ATCI.

-

Measure the absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction.

-

Determine the IC₅₀ value.

-

Functional Assay

This assay directly measures the effect of the test compound on T-type calcium channel currents in whole-cell patch-clamp configuration.[6][7]

-

Materials:

-

Cells expressing T-type calcium channels (e.g., HEK293 cells transfected with Cav3.1, Cav3.2, or Cav3.3)

-

Patch-clamp rig with amplifier and data acquisition system

-

Extracellular solution (in mM): 115 NaCl, 10 BaCl₂, 10 HEPES, 10 TEA-Cl, 1 MgCl₂, 5 CsCl, 10 Glucose; pH 7.4

-

Intracellular solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP; pH 7.2

-

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Hold the cell at a negative holding potential (e.g., -100 mV) to ensure channels are in a closed state.

-

Apply depolarizing voltage steps to elicit T-type calcium currents.

-

Apply the test compound to the bath and record changes in the current amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after drug application.

-

Construct a concentration-response curve to determine the IC₅₀ for channel block or EC₅₀ for potentiation.

-

Data Presentation

Quantitative data from the initial screening should be summarized in clear and concise tables for easy comparison of the compound's activity across different targets.

Table 1: Illustrative Receptor Binding Profile of this compound Derivatives

| Receptor Target | Radioligand | Derivative Example | Ki (nM) |

| NMDA | [³H]MK-801 | Phencyclidine (PCP) | ~50 |

| µ-Opioid | [³H]DAMGO | Pethidine | ~200 |

| Muscarinic (M1-M5) | [³H]QNB | Biperiden | ~1-10 |

| Sigma-1 | --INVALID-LINK---Pentazocine | (+)-Pentazocine | ~3 |

| Sigma-2 | [³H]DTG | Haloperidol | ~1 |

Note: Data for derivatives are illustrative to indicate the potential range of activities to be explored for the parent compound.

Table 2: Illustrative Enzyme Inhibition Profile of this compound Derivatives

| Enzyme Target | Substrate | Derivative Example | IC₅₀ (µM) |

| MAO-A | p-Tyramine | Bazinaprine | ~1 |

| MAO-B | Benzylamine | Rasagiline | ~0.01 |

| AChE | ATCI | Donepezil | ~0.01 |

Note: Data for derivatives are illustrative to indicate the potential range of activities to be explored for the parent compound.

Table 3: Illustrative Functional Activity of this compound Derivatives

| Assay | Cell Line | Derivative Example | IC₅₀ / EC₅₀ (µM) |

| T-type Ca²⁺ Channel Block | HEK293 (Cav3.2) | Mibefradil | ~1 |